2-Ethoxynicotinonitrile

Vue d'ensemble

Description

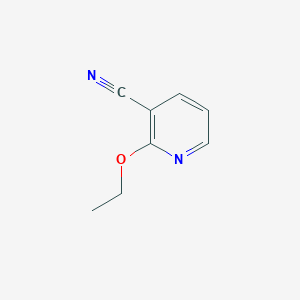

2-Ethoxynicotinonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of nicotinonitrile, where an ethoxy group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethoxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: 2-ethoxynicotinamines.

Substitution: Various substituted nicotinonitriles depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Ethoxynicotinonitrile has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, this compound has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. A notable study found that treatment with this compound improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation.

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its ability to disrupt the nervous system of pests. Research has shown that this compound can act as an insecticide against common agricultural pests such as aphids and whiteflies. Field trials indicated that formulations containing this compound significantly reduced pest populations while being less harmful to beneficial insects.

Herbicide Potential

Additionally, studies have suggested that this compound may serve as a herbicide. Its application in agricultural settings has shown promise in controlling weed growth without adversely affecting crop yield. Research published in Pest Management Science reported that specific formulations led to a reduction in weed biomass while maintaining the health of surrounding crops.

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of functional materials such as polymers and nanocomposites. Its chemical structure allows for the incorporation into various polymer matrices, enhancing properties like thermal stability and mechanical strength. For example, a study on polymer composites demonstrated improved electrical conductivity when this compound was integrated into the polymer matrix.

Electrochemical Sensors

The compound has also been applied in the development of electrochemical sensors for detecting environmental pollutants and biomolecules. Research indicates that sensors incorporating this compound exhibit high sensitivity and selectivity towards specific analytes, making them suitable for environmental monitoring applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry | Anticancer activity against breast and lung cancer cell lines |

| Neuroprotection | Neurobiology Journal | Reduced oxidative stress in neurodegenerative models |

| Agriculture (Pesticide) | Pest Management Science | Effective insecticide against aphids with minimal impact on beneficial insects |

| Agriculture (Herbicide) | Agricultural Sciences | Controlled weed growth without affecting crop yield |

| Materials Science | Materials Chemistry | Enhanced electrical conductivity in polymer composites |

| Electrochemical Sensors | Sensors & Actuators | High sensitivity for environmental pollutant detection |

Mécanisme D'action

The mechanism of action of 2-ethoxynicotinonitrile involves its interaction with specific molecular targets. The ethoxy group and nitrile functionality play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.

Comparaison Avec Des Composés Similaires

2-Ethoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

2-Methoxynicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

2-Chloronicotinonitrile: Contains a chlorine atom instead of an ethoxy group.

2-Hydroxynicotinonitrile: Features a hydroxyl group in place of the ethoxy group.

Uniqueness

The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. These differences can influence its applications and effectiveness in various research and industrial contexts.

Activité Biologique

2-Ethoxynicotinonitrile (C8H8N2O) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in cancer research, where it has been evaluated for its cytotoxic properties and mechanisms of action against various cancer cell lines.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Linear Formula : C8H8N2O

- CAS Number : 14248-71-6

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on human cancer cell lines. For instance, one study reported that a related compound, synthesized from a precursor involving this compound, showed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.5 μM and 5.27 μM, respectively . Although specific IC50 values for this compound were not detailed in the literature reviewed, the activity of structurally similar compounds suggests potential efficacy.

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases associated with cancer progression. For example, related compounds demonstrated potent inhibition of PIM-1 kinase, a target implicated in various malignancies. The inhibition percentage was reported at 97.5% with an IC50 value of 14.3 nM . This suggests that this compound or its derivatives may similarly affect PIM-1 activity, leading to increased apoptosis in cancer cells.

Apoptosis Induction

The induction of apoptosis is a critical aspect of the biological activity of compounds related to this compound. In studies involving similar compounds, treatment resulted in a significant increase in total apoptotic cell death in MCF-7 cells, with an increase by approximately 33.43% compared to untreated controls . This highlights the potential role of this compound in promoting programmed cell death, which is vital for effective cancer therapy.

Data Tables

Table 1: Cytotoxicity and Mechanism of Action

| Compound | Cell Line | IC50 (μM) | PIM-1 Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|---|

| This compound | MCF-7 | Not Specified | Potentially High | ~33.43 |

| Related Compound | HepG2 | 5.27 | Not Reported | Not Reported |

Case Studies and Research Findings

- Study on Apoptosis and Cell Cycle Arrest : A study demonstrated that related compounds derived from pyridine structures caused significant apoptosis in MCF-7 cells while also halting cell proliferation at the S-phase . This dual effect underscores the therapeutic potential of these compounds in treating cancer.

- In Vivo Tumor Inhibition : In vivo studies indicated that similar compounds could inhibit tumor growth by approximately 42.1% in solid tumors within SEC-bearing mice . This suggests that derivatives of this compound may be effective against tumors in clinical settings.

- Autophagy Assessment : The assessment of autophagic activity revealed that compounds related to this compound activated autophagic pathways significantly compared to controls, indicating a multifaceted approach to inducing cell death .

Propriétés

IUPAC Name |

2-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQMOOHWTMTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647615 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-71-6 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.